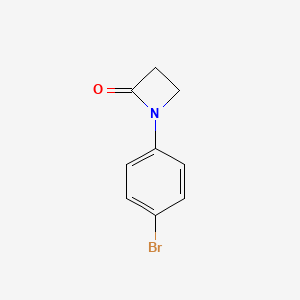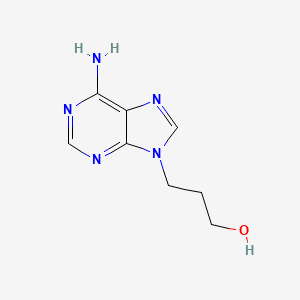
1-Bromo-4-chloro-2-fluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 1-Bromo-4-chloro-2-fluoro-3-methylbenzene, is a halogenated aromatic molecule that contains bromine, chlorine, and fluorine substituents on a benzene ring with a methyl group. This type of compound is significant in organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogens makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, starting from simpler aromatic compounds. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene was obtained from p-xylene through a sequence of nitration, reduction, diazotization, and bromination . These methods highlight the importance of halogenation and functional group transformations in the synthesis of complex halogenated benzenes.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can affect the geometry and electronic properties of the molecule. For example, in the case of 3-Bromo-9-(4-chloro-benzyl)-9H-carbazole, the carbazole ring system is planar and forms a dihedral angle with the benzene ring, indicating the influence of substituents on the overall molecular conformation .
Chemical Reactions Analysis
Halogenated benzenes are known to undergo various chemical reactions, including nucleophilic substitution and carbonylation. The study on 1-bromo-2-fluorobenzenes showed that they could undergo carbonylative transformations with different nucleophiles, leading to the formation of six-membered heterocycles . Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration demonstrates the reactivity of brominated benzenes towards electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be studied using various spectroscopic techniques. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These studies provide insights into the influence of halogen atoms on the vibrational modes of the benzene ring. Additionally, the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be analyzed using time-dependent DFT (TD-DFT) approaches . The thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their correlation with temperature, can also be calculated to understand the stability and reactivity of the compound .
Applications De Recherche Scientifique
Synthesis of Benzonorbornadiene Derivative
- Application Summary: 1-Bromo-4-chloro-2-fluoro-3-methylbenzene can be used in the preparation of benzonorbornadiene derivatives .
Synthesis of AZD3264
- Application Summary: 1-Bromo-4-chloro-2-fluoro-3-methylbenzene can also be used as a starting material in the multi-step synthesis of AZD3264, an inhibitor of nuclear factor κ-B kinase-2 (IKK2) .
- Methods of Application: The synthesis of AZD3264 involves multiple steps, each of which requires specific reagents, conditions, and procedures. The exact details of these steps are not provided .
- Results or Outcomes: The result of this application is the synthesis of AZD3264, a potential therapeutic agent. The effectiveness of AZD3264 as an IKK2 inhibitor would need to be confirmed through further testing .
Electrophilic Aromatic Substitution
- Application Summary: 1-Bromo-4-chloro-2-fluoro-3-methylbenzene can undergo electrophilic aromatic substitution .
- Methods of Application: The reaction involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Preparation of 4-chloro-2-methylbenzophenone
- Application Summary: 1-Bromo-4-chloro-2-fluoro-3-methylbenzene can be used in the preparation of 4-chloro-2-methylbenzophenone .
Electrophilic Aromatic Substitution
- Application Summary: 1-Bromo-4-chloro-2-fluoro-3-methylbenzene can undergo electrophilic aromatic substitution .
- Methods of Application: The reaction involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Preparation of 4-chloro-2-methylbenzophenone
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQJSLXOBAZJLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537421 |
Source


|
| Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |
CAS RN |
943830-58-8 |
Source


|
| Record name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)

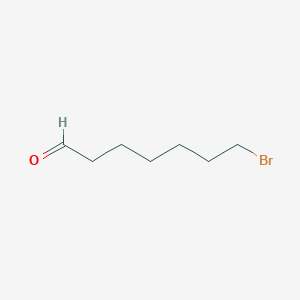
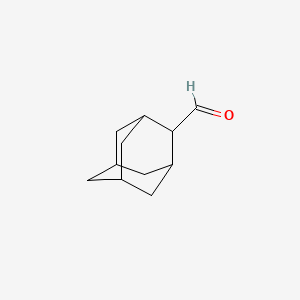


![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)

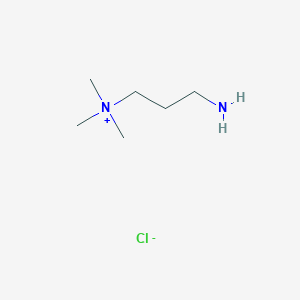
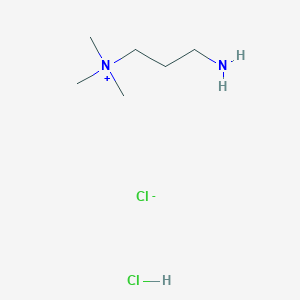
![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)
